molecular formula C6H16NO4P B13205638 Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate

Katalognummer: B13205638
Molekulargewicht: 197.17 g/mol
InChI-Schlüssel: CFKIUJQHVVMWGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is a chemical compound with the molecular formula C6H16NO4P and a molecular weight of 197.17 g/mol . It is known for its unique structure, which includes a phosphonate group and a trimethylazaniumyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate typically involves the reaction of 2-hydroxy-3-(trimethylazaniumyl)propyl chloride with a phosphonate source under controlled conditions . The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored using advanced analytical techniques such as HPLC and NMR to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, reduced phosphonate species, and substituted phosphonates. These products have distinct chemical properties and are used in different scientific applications .

Wissenschaftliche Forschungsanwendungen

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The phosphonate group plays a crucial role in its mechanism of action by interacting with active sites of enzymes and altering their activity .

Vergleich Mit ähnlichen Verbindungen

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C6H16NO4P

Molekulargewicht

197.17 g/mol

IUPAC-Name

hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate

InChI

InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)

InChI-Schlüssel

CFKIUJQHVVMWGR-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CC(CP(=O)(O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.